molecular formula C14H9ClN4 B1416249 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine CAS No. 1001915-28-1

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine

Cat. No.: B1416249
CAS No.: 1001915-28-1
M. Wt: 268.7 g/mol
InChI Key: HIPUTSGQMORKHH-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C14H9ClN4 and its molecular weight is 268.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Non-Covalent Interaction Analysis

A study by Zhang et al. (2018) examined non-covalent interactions in compounds similar to 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine. They utilized quantum chemical calculations and vibrational spectroscopy to analyze intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions. This research is crucial for understanding the molecular properties and potential applications of these compounds (Zhang et al., 2018).

2. Synthesis of Heterocyclic Compounds

Schmidt (2002) reported the synthesis of stable betainic pyrimidinaminides, derived from compounds structurally related to this compound. These compounds were formed through nucleophilic substitution reactions, highlighting the synthetic versatility of pyrimidine derivatives in the creation of new heterocyclic compounds (Schmidt, 2002).

3. Optical and Electronic Properties

Hadad et al. (2011) investigated a series of compounds including 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to the structure of interest. Their study focused on the optical absorption and emission properties of these compounds, which are crucial for applications in fields like optoelectronics and sensing technology. This research demonstrates the potential of pyrimidine derivatives in developing new materials with specific optical and electronic properties (Hadad et al., 2011).

4. Pyrimidine Derivatives in Photophysics and NLO

Hussain et al. (2020) conducted a study on the structural, electronic, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are structurally related to this compound. The findings, based on DFT/TDDFT calculations and experimental studies, are significant for the development of new materials with potential applications in the NLO and photophysics fields (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-2-pyridin-2-yl-6-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-13-8-12(10-4-3-6-16-9-10)18-14(19-13)11-5-1-2-7-17-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPUTSGQMORKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001915-28-1
Record name 4-chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6-pyridin-3-yl-2-pyridin-2-yl-3H-pyrimidin-4-one (1 eq, 0.26 mmol, 0.035 g) under inert atmosphere, is added dropwise phosphorus oxychloride (15 eq, 3.9 mmol, 0.36 ml) followed by cautious addition of phosphorus pentachloride (1 eq, 0.26 mmol, 0.054 g). After 4 hours at reflux, the reaction mixture is added slowly to ice/water. The pH is adjusted to pH 7 using NaHCO3 and the aqueous portion is extracted with EtOAc. The combined organic extracts are separated, washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product is purified by flash chromatography eluting with 0-100% MeOH in DCM to afford 4-chloro-6-pyridin-3-yl-2-pyridin-2-yl-pyrimidine as a white solid; [M+H]+=269/271.
Quantity
0.035 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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